2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide
Description
Properties
IUPAC Name |
2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-27-15-6-4-14(5-7-15)10-11-21-19(26)13-29-20-23-22-18-9-8-16(24-25(18)20)17-3-2-12-28-17/h2-9,12H,10-11,13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXCFNBOXRYIIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide is a complex organic molecule that incorporates various heterocyclic rings, including furan, triazole, and pyridazine. These structural features contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
The presence of multiple functional groups allows for diverse interactions with biological targets. The furan and triazole moieties are known for their significant biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities. The specific activities of This compound may include:
- Antimicrobial Activity : Compounds containing furan and triazole rings have shown effectiveness against various bacterial strains.
- Anticancer Activity : Similar triazolo-pyridazine derivatives have been reported to inhibit cell proliferation in cancer cell lines through mechanisms such as tubulin polymerization inhibition.
Table 1: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine | Furan and triazole | Antimicrobial | Simpler structure |
| N-(5-methylthiadiazolyl)acetamide | Thiadiazole instead of triazole | Antifungal | Different heterocyclic component |
| 6-(pyridinyl)[1,2,4]triazolo[4,3-b]pyridazine | Pyridine instead of furan | Anticancer | Variability in ring composition |
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. For instance:
- Anticancer Mechanism : Similar compounds have been shown to bind to the colchicine site on microtubules, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase. This mechanism is critical for inducing apoptosis in cancer cells .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Antiproliferative Studies : A study on triazolo-pyridazine derivatives demonstrated significant antiproliferative effects against various cancer cell lines (SGC-7901, A549, HT-1080), with IC50 values ranging from 0.008 to 0.014 μM for the most active compound .
- Antimicrobial Efficacy : Research has indicated that similar compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. In silico studies suggest favorable absorption and distribution characteristics typical of small organic molecules. However, detailed pharmacokinetic profiles remain to be established through experimental studies.
Comparison with Similar Compounds
Core Structure Influence
- This may enhance target binding but reduce metabolic stability .
- Quinazolinone derivatives (e.g., Compound 5 ) exhibit higher melting points (e.g., 269–315°C) due to hydrogen-bonding capabilities, suggesting improved crystallinity over triazolopyridazines.
Substituent Effects
- 4-Methoxyphenethyl vs.
- Thioether vs. Ether Linkages : Thioether-containing compounds (e.g., target compound) show superior anti-exudative activity compared to ether-linked derivatives (e.g., ), likely due to increased lipophilicity and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
